Methyl (methoxycarbonyl)-L-valinate
Description
Methyl (methoxycarbonyl)-L-valinate (CAS RN: Not explicitly provided; inferred molecular formula: C₈H₁₅NO₄) is a protected amino acid derivative where:
- The α-amino group of L-valine is modified with a methoxycarbonyl (-COOCH₃) protecting group.
- The carboxyl group is esterified as a methyl ester (-COOCH₃).
This dual functionalization makes it a critical intermediate in peptide synthesis, enabling selective reactivity during coupling reactions .
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1 |
InChI Key |
QWGFBSMKDNXREL-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxycarbonyl-L-Valine Methyl Ester typically involves the esterification of L-valine with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol or other alcohols
Industrial Production Methods
Industrial production methods for N-methoxycarbonyl-L-Valine Methyl Ester may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-methoxycarbonyl-L-Valine Methyl Ester can undergo various chemical reactions, including:
Hydrolysis: Conversion to L-valine and methanol in the presence of water and an acid or base.
Substitution: Reaction with nucleophiles to replace the methoxycarbonyl group.
Oxidation and Reduction: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-valine and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
N-methoxycarbonyl-L-Valine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methoxycarbonyl-L-Valine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic hydrolysis, leading to the release of L-valine and methanol, which can then participate in further biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Methyl L-valinate
- Formula: C₆H₁₃NO₂; Molecular weight: 131.18 g/mol .
- CAS RN : 4070-48-8 .
- Key Differences: Lacks the methoxycarbonyl group on the amino group, leaving the amine reactive. Simpler structure with lower molecular weight (131.18 vs. ~189.21 g/mol for methyl (methoxycarbonyl)-L-valinate).
- Applications : Used in peptide synthesis where unprotected amines are required .
2.2 N-(Methoxycarbonyl)-L-valine
- Formula: C₇H₁₃NO₄; Molecular weight: 175.18 g/mol .
- CAS RN : 74761-42-5 .
- Key Differences :
- Carboxyl group is a free acid (-COOH) instead of a methyl ester.
- Higher polarity, leading to lower solubility in organic solvents compared to the ester form.
- Physical Properties : Melting point = 109–113°C .
2.3 N-(Methoxycarbonyl)-D-valine Methyl Ester
- Structure : D-isomer of the target compound.
- Formula: C₈H₁₅NO₄; Molecular weight: 189.21 g/mol .
- CAS RN : 153575-98-5 .
- Key Differences: Opposite stereochemistry at the α-carbon (D-configuration). Used in synthesizing D-amino acid-containing peptides for biomedical applications .
2.4 Ethyl L-valinate Hydrochloride
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